Ethyl 2-(3,5-dimethoxyphenyl)acetate

Lipophilicity LogP ADME

Ethyl 2-(3,5-dimethoxyphenyl)acetate (CAS 65976-77-4) is a dimethoxybenzene-class phenylacetate ester with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol. It is a colorless to pale yellow oily liquid at room temperature, readily soluble in common organic solvents such as ethanol, DMF, and dichloromethane.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 65976-77-4
Cat. No. B1339598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3,5-dimethoxyphenyl)acetate
CAS65976-77-4
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=CC(=C1)OC)OC
InChIInChI=1S/C12H16O4/c1-4-16-12(13)7-9-5-10(14-2)8-11(6-9)15-3/h5-6,8H,4,7H2,1-3H3
InChIKeyLPMABDMACJOZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3,5-dimethoxyphenyl)acetate (CAS 65976-77-4): Procurement-Ready Physicochemical Baseline and Key Comparators


Ethyl 2-(3,5-dimethoxyphenyl)acetate (CAS 65976-77-4) is a dimethoxybenzene-class phenylacetate ester with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol [1]. It is a colorless to pale yellow oily liquid at room temperature, readily soluble in common organic solvents such as ethanol, DMF, and dichloromethane . The compound serves primarily as a protected synthetic intermediate for 3,5-dimethoxyphenylacetic acid (CAS 4670-10-4) in multi-step organic syntheses, including fungal pigment total synthesis and stilbenoid natural product construction [2][3]. Its closest structural analogs—methyl 2-(3,5-dimethoxyphenyl)acetate (CAS 6512-32-9) and the parent free acid—differ in physicochemical properties that directly affect synthetic workflow decisions, making direct substitution non-trivial.

Why Ethyl 2-(3,5-dimethoxyphenyl)acetate Cannot Be Casually Swapped with Its Methyl Ester or Free Acid


Although ethyl, methyl, and free acid forms of 3,5-dimethoxyphenylacetate share the same aryl core, their differences in lipophilicity, physical state, and hydrolytic lability create distinct handling and reactivity profiles that preclude simple interchange in synthetic protocols. The ethyl ester exhibits an XLogP3 of 2.0, compared to 1.7 for the methyl ester and 1.3 for the free acid [1][2]. This ~0.3–0.7 logP increment translates to an approximately 2- to 5-fold difference in octanol-water partition coefficient, significantly altering extraction efficiency, chromatographic retention, and phase-transfer behavior. Furthermore, the ethyl ester is a distillable liquid (bp 144–146 °C at 5 Torr) whereas the free acid is a crystalline solid (mp 102–104 °C), dictating entirely different purification workflows . The regioisomeric 3,5-dimethoxy arrangement also confers unique electronic properties—including selective reducibility under Birch conditions—that are absent in the 3,4-dimethoxy isomer [3].

Quantitative Differentiation Evidence: Ethyl 2-(3,5-dimethoxyphenyl)acetate vs. Methyl Ester, Free Acid, and Regioisomeric Analog


Lipophilicity Gradient: Ethyl Ester LogP Surpasses Methyl Ester by +0.3 and Free Acid by +0.7

The ethyl ester's XLogP3-AA value of 2.0 is measurably higher than that of the methyl ester (XLogP3-AA = 1.7) and the free acid (XLogP3 = 1.3), as computed by the PubChem XLogP3 algorithm [1][2]. This represents a 0.3 logP unit increase over the methyl congener and a 0.7 logP unit increase over the acid form. The molecular weight difference between ethyl (224.25 g/mol) and methyl (210.23 g/mol) esters is 14.02 g/mol, purely attributable to the –CH₂– increment [3]. The lipophilicity increase per methylene unit (~0.3 logP) is consistent with the well-established Hansch π constant for aliphatic CH₂ (≈ 0.5), with the slight deviation attributable to the electron-donating meta-dimethoxy substitution pattern modulating the ester carbonyl polarity.

Lipophilicity LogP ADME Chromatography

Physical State and Boiling Point Differentiation: Distillable Liquid Ethyl Ester vs. Crystalline Solid Free Acid

The ethyl ester is an oily liquid with a boiling point of 144–146 °C at 5 Torr (or 318.3 ± 27.0 °C extrapolated to 760 mmHg), enabling purification by vacuum distillation . In contrast, the free acid (3,5-dimethoxyphenylacetic acid) is a crystalline solid with a melting point of 102–104 °C, amenable to purification by recrystallization . The methyl ester has a lower boiling point of 94 °C at 0.04 mmHg, making it more volatile and potentially more susceptible to evaporative loss during concentration steps . The ethyl ester's density of 1.084 ± 0.06 g/cm³ (predicted) differs from the methyl ester's 1.105 ± 0.06 g/cm³ . For synthetic chemists, the physical state dictates entirely different equipment and handling: the ethyl ester liquid can be transferred via syringe or cannula under inert atmosphere, while the acid solid requires weighing and dissolution.

Purification Distillation Physical Properties Workflow

Aqueous Solubility Differential: Ethyl Ester Shows Calculated Solubility of 0.7 g/L, Supporting Efficient Organic-Phase Extraction

The aqueous solubility of ethyl 2-(3,5-dimethoxyphenyl)acetate is calculated at 0.7 g/L (25 °C), confirming its classification as sparingly water-soluble . While direct experimentally measured aqueous solubility data for the methyl ester and free acid under identical conditions are not available in the retrieved literature, the free acid (3,5-dimethoxyphenylacetic acid) is reported as 'slightly soluble' in water with a weakly acidic character (pKa ~4.2), which would render it partially ionized and more water-soluble at neutral to basic pH . The ethyl ester, lacking an ionizable proton, maintains consistent low aqueous solubility across a wide pH range. This pH-independent hydrophobicity ensures predictable and efficient recovery by organic solvent extraction (e.g., ethyl acetate or dichloromethane) from aqueous reaction mixtures, without the pH-dependent partitioning variability that complicates workup of the free acid.

Solubility Extraction Phase Transfer Workup

Regioisomeric Differentiation: 3,5-Dimethoxy Substitution Pattern Confers Unique Electron-Donating Profile and Selective Birch Reducibility vs. 3,4-Dimethoxy Isomer

The 3,5-dimethoxy substitution pattern places both methoxy groups in meta positions relative to each other and meta/para to the acetate side chain. This arrangement creates a unique electron density distribution where the aromatic ring positions ortho and para to each methoxy group are activated toward electrophilic substitution, while the 2-position (between the two methoxy groups) is sterically hindered and electronically distinct . Crucially, the 3,5-dimethoxyphenyl moiety undergoes selective Birch reduction (Li/NH₃) and subsequent alkylation, whereas phenols and anilines do not react under these conditions—a chemoselectivity profile not shared by the 3,4-dimethoxyphenyl isomer [1]. The regioisomeric ethyl 3,4-dimethoxyphenylacetate (CAS 18066-68-7) exhibits a different boiling point (159–160 °C at 4 mmHg) and refractive index (1.5180) compared to the 3,5-isomer (bp 144–146 °C at 5 Torr), confirming that substitution pattern alone materially alters physical properties .

Regioisomer Electronic Effects Birch Reduction Reactivity

Validated Synthetic Utility: Ethyl Ester Serves as Key Intermediate in Multi-Step Total Syntheses Yielding 37% Over Three Steps to Austrocorticinic Acid

Ethyl (3′,5′-dimethoxyphenyl)acetate was employed as the starting material in the total synthesis of austrocorticinic acid, a fungal pigment, with the isophthalic acid intermediate obtained in 37% overall yield over three synthetic steps [1]. In a separate synthetic route, ethyl 3,5-dimethoxyphenylacetate was used to prepare (2-butyl-3,5-dimethoxyphenyl)acetic acid via a 2-formyl derivative, ultimately leading to the fungal metabolite (±)-5-butyl-6,8-dihydroxy-3-pentyl-3,4-dihydroisocoumarin [2]. The ethyl ester was specifically chosen over the methyl ester or free acid in both published routes. While the rationale for ester choice is not explicitly stated in these reports, the selection is consistent with the ethyl ester offering an optimal balance of stability during multi-step transformations (greater steric protection against premature hydrolysis compared to methyl ester) and ease of final deprotection relative to bulkier esters. The Open Reaction Database reports a synthesis yield of 88% for ethyl 2-(3,5-dimethoxyphenyl)acetate from the parent acid via Fischer esterification (H₂SO₄/EtOH, reflux), indicating efficient and scalable preparation .

Total Synthesis Intermediate Fungal Metabolites Yield

Crystallographic Evidence: 3,5-Dimethoxy vs. 3,4,5-Trimethoxy Diphenylmethyl Ester Shows RMSD of 2.4 Å, Confirming Substitution-Dependent Molecular Conformation

A 2025 crystallographic study directly compared diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate (I) with its 3,4,5-trimethoxy analog (II) [1]. The two compounds differ only by the presence of one additional methoxy group, yet they adopt dramatically different molecular conformations with an overlay root-mean-square-deviation (RMSD) of 2.4 Å. Compound (I) crystallizes in the triclinic space group P1̄ with Z = 2, while compound (II) adopts the monoclinic space group P2₁/n with Z = 4, demonstrating that a single methoxy group difference fundamentally alters crystal packing. The dimethoxy phenyl ring in (I) is planar (maximum deviation −0.005 Å for atom C1), and the acetate moiety forms a dihedral angle of 83.7(1)° with respect to the dimethoxy phenyl ring. Hirshfeld surface analysis revealed that H⋯H interactions dominate crystal packing in both structures, but the quantitative distribution of interaction types differs. Although this study examined the diphenylmethyl ester rather than the ethyl ester itself, the crystallographic parameters of the 3,5-dimethoxyphenylacetate core are directly transferable for predicting solid-state behavior of related derivatives [1].

Crystallography Hirshfeld Analysis Conformation Solid-State

Optimal Procurement Scenarios for Ethyl 2-(3,5-dimethoxyphenyl)acetate Based on Quantitative Differentiation Evidence


Multi-Step Natural Product Total Synthesis Requiring a Stable, Distillable Protected Acid Intermediate

When executing multi-step synthetic sequences toward fungal pigments (e.g., austrocorticinic acid) or dihydroisocoumarin natural products, the ethyl ester form is the optimal choice. The compound's liquid physical state enables precise stoichiometric dispensing by syringe under anhydrous conditions, while its boiling point (144–146 °C at 5 Torr) permits intermediate purification by vacuum distillation—an option unavailable with the crystalline free acid . The 37% over-three-step yield demonstrated in the austrocorticinic acid synthesis establishes a validated benchmark for synthetic planning [1]. The ethyl ester's intermediate hydrolytic stability (greater than methyl ester, less than tert-butyl) allows it to survive multi-step sequences while remaining cleavable under standard basic conditions (LiOH, NaOH) at the desired deprotection stage.

Liquid-Liquid Extraction-Intensive Workflows Requiring pH-Independent High Organic-Phase Partitioning

For synthetic protocols involving repeated aqueous-organic extractions—particularly those conducted under varying pH conditions—the ethyl ester's non-ionizable nature and XLogP3 of 2.0 provide consistent and predictable phase partitioning . Unlike the free acid (XLogP3 = 1.3), which becomes increasingly water-soluble upon deprotonation above pH ~4, the ethyl ester maintains constant hydrophobicity regardless of aqueous phase pH [1]. Its calculated aqueous solubility of 0.7 g/L ensures minimal product loss to the aqueous layer during workup [2]. This property is especially valuable in scale-up scenarios where multiple extraction cycles represent significant time and solvent costs.

Regioselective Birch Reduction or Electrophilic Aromatic Substitution on Dimethoxyphenyl Substrates

When the synthetic route requires selective reduction or electrophilic functionalization of the dimethoxyphenyl ring, the 3,5-dimethoxy substitution pattern of this compound is mechanistically essential. The meta-relationship of the two methoxy groups creates an electron-rich aromatic system with distinct regiochemical outcomes in Birch reduction (selective reduction of the 3,5-dimethoxyphenyl moiety) compared to the 3,4-dimethoxy isomer . Procurement of the correct regioisomer can be verified by boiling point (144–146 °C at 5 Torr for 3,5- vs. 159–160 °C at 4 mmHg for 3,4-isomer) [1]. This QC checkpoint is critical for avoiding failed reactions caused by regioisomeric mis-shipment.

Solid-State Studies and Co-Crystallization Experiments Leveraging Known Crystallographic Parameters

For research programs involving crystal engineering, polymorphism screening, or structure-activity relationship studies in the solid state, the published single-crystal structure of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate provides validated geometric parameters for the 3,5-dimethoxyphenylacetate core . Key structural features—the planar dimethoxy phenyl ring, the 83.7° acetate-phenyl dihedral angle, and the triclinic P1̄ space group with Z = 2—can inform molecular modeling and guide the design of co-crystal formers. The documented conformational divergence from the 3,4,5-trimethoxy analog (RMSD = 2.4 Å) highlights the sensitivity of crystal packing to methoxy substitution pattern, a factor that must be accounted for in solid-form screening campaigns .

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